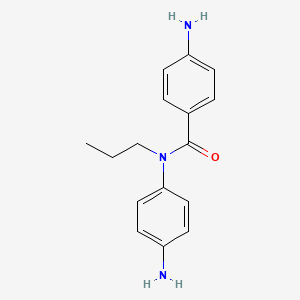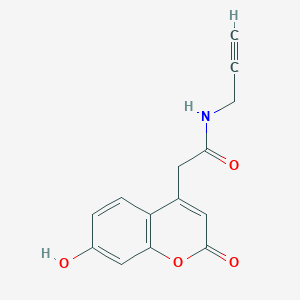
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- is a heterocyclic compound with a complex structure. It belongs to the class of pyranones, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- involves several steps. One common method includes the reaction of 4-ethoxy-6-methyl-2H-pyran-2-one with a nitro-substituted benzaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 4-ethoxy-5,6-dihydro-6-methyl-6-(4-aminophenyl)-2H-pyran-2-one.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as thiols or amines, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, its derivatives are believed to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparación Con Compuestos Similares
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- can be compared with other similar compounds such as:
5,6-Dihydro-2H-pyran-2-one: This compound shares a similar pyranone structure but lacks the ethoxy and nitrophenyl substituents, resulting in different chemical properties and applications.
4-Methoxy-6-methyl-2H-pyran-2-one:
4-Hydroxy-6-methyl-2H-pyran-2-one: The presence of a hydroxy group instead of an ethoxy group significantly alters its chemical behavior and applications.
Propiedades
Número CAS |
867152-94-1 |
|---|---|
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
4-ethoxy-2-methyl-2-(4-nitrophenyl)-3H-pyran-6-one |
InChI |
InChI=1S/C14H15NO5/c1-3-19-12-8-13(16)20-14(2,9-12)10-4-6-11(7-5-10)15(17)18/h4-8H,3,9H2,1-2H3 |
Clave InChI |
SPIZRSCKNQGSID-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)OC(C1)(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)


![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)


![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)

![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
